5-Iodocytidine
Overview
Description
Synthesis Analysis
The synthesis of 5-iodocytidine involves specific methodologies aimed at introducing the iodine atom to the cytidine molecule effectively. One notable approach is the synthesis of an RNA phosphoramidite of 5-iodocytidine, which allows for its incorporation into RNA sequences. This process is crucial for applications in solving X-ray crystallographic phase problems and for conducting photochemical cross-linking studies (Irani & SantaLucia, 1999).
Scientific Research Applications
Base-Pairing Properties in Oligodeoxynucleotides : Ferrer et al. (1997) reported that 5-Iodocytidine is used for its base-pairing properties, including triple helix formation, in oligodeoxynucleotides (Ferrer et al., 1997).
Iodinating Nucleic Acids : Ascoli and Kahan (1966) highlighted its use for iodinating nucleic acids, introducing radioactivity into preformed polynucleotides, and studying the impact of iodinated bases on the biological activity of nucleic acids (Ascoli & Kahan, 1966).
X-ray Crystallography and Photochemical Cross-Linking : Irani and SantaLucia (1999) noted the usefulness of 5-Iodocytidine phosphoramidite for solving X-ray crystallographic phase problems and for photochemical cross-linking studies in RNA (Irani & SantaLucia, 1999).
Photocrosslinking of Nucleoprotein Complexes : Meisenheimer et al. (1996) found 5-Iodocytidine to be an excellent chromophore for high-yield photocrosslinking of nucleoprotein complexes, with yields up to 95% when irradiated at 325 nm (Meisenheimer et al., 1996).
Brain Imaging : Dubost et al. (2012) explored its potential as a ligand for brain imaging of 5-HT(4) receptors using single-photon emission computed tomography (SPECT) (Dubost et al., 2012).
Radiosensitivity in Cultured Human Cells : Erikson and Szybalski (1963) reported the incorporation of 5-iododeoxyuridine into DNA enhances the radiation sensitivity of cultured human cells towards ultraviolet light and X-rays of various energy levels (Erikson & Szybalski, 1963).
Incorporation into Yeast tRNAPhe : Sprinzl et al. (1972) described the incorporation of 5-Iodocytidine into yeast tRNAPhe using tRNA nucleotidyl transferase, aiding in the quantitative determination of 3′ terminal nucleosides (Sprinzl et al., 1972).
Safety and Hazards
Future Directions
5-Iodocytidine has been used in research for nucleic acids and nucleic acid-protein interactions . It has potential for use in the study of cytosine methyltransferases, X-ray diffraction experiments of nucleic acids and nucleic acid binding proteins, and in the study of the restriction endonucleases cleavage mechanism .
Mechanism of Action
Target of Action
5-Iodocytidine is a key tool for research in the field of nucleic acids and nucleic acid-protein interactions . It has been used in structural elucidation of mispairs with natural bases to explain their mutagenic properties, in the study of cytosine methyltransferases, and for photo-crosslinking of nucleoprotein complexes .
Mode of Action
5-Iodocytidine is an excellent chromophore for nucleoprotein photocrosslinking . The nucleoprotein complex selected for demonstrating photocrosslinking with the 5-iodocytosine chromophore was an RNA hairpin within the genome of the bacteriophage MS2 bound to a dimer of the phage coat protein . The technique is primarily selective for aromatic amino acid residues; consequently, success in crosslinking depends upon proximity of a U or T of the nucleic acid to an aromatic ring of the protein .
Biochemical Pathways
The biochemical pathways affected by 5-Iodocytidine are primarily related to nucleic acid and nucleic acid-protein interactions . The compound’s interaction with these pathways can influence the structure and function of nucleic acids and proteins, potentially affecting a wide range of biological processes.
Pharmacokinetics
The compound’s utility in research suggests that it can be effectively incorporated into nucleic acids and interact with proteins .
Result of Action
The result of 5-Iodocytidine’s action is the formation of crosslinks between nucleic acids and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various biological processes.
Action Environment
The action of 5-Iodocytidine can be influenced by various environmental factors. For instance, the yield of photocrosslinking is dependent upon a saturating protein concentration . Additionally, the compound’s action may be affected by the specific conditions under which it is used, such as the presence of other molecules, temperature, and pH.
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQGJDJXUSAEMZ-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921468 | |
Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodocytidine | |
CAS RN |
1147-23-5 | |
Record name | Iodocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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